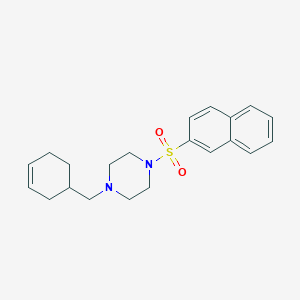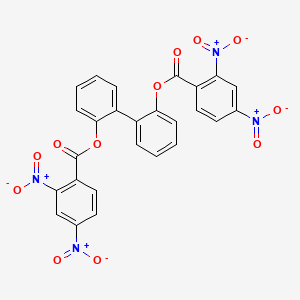![molecular formula C33H28O4 B10890716 4-{1-[4-(Cinnamoyloxy)phenyl]-1-methylethyl}phenyl 3-phenylacrylate](/img/structure/B10890716.png)
4-{1-[4-(Cinnamoyloxy)phenyl]-1-methylethyl}phenyl 3-phenylacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{1-[4-(Cinnamoyloxy)phenyl]-1-methylethyl}phenyl 3-phenylacrylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cinnamoyloxy group attached to a phenyl ring, which is further connected to another phenyl ring through a methylethyl linkage. The presence of the phenylacrylate moiety adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[4-(Cinnamoyloxy)phenyl]-1-methylethyl}phenyl 3-phenylacrylate typically involves multi-step organic reactions. One common method includes the esterification of cinnamic acid with a phenolic compound, followed by a Friedel-Crafts alkylation to introduce the methylethyl group. The final step involves the coupling of the resulting intermediate with phenylacrylic acid under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-{1-[4-(Cinnamoyloxy)phenyl]-1-methylethyl}phenyl 3-phenylacrylate can undergo various chemical reactions, including:
Oxidation: The cinnamoyloxy group can be oxidized to form corresponding carboxylic acids.
Reduction: The phenylacrylate moiety can be reduced to form saturated esters.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).
Major Products
Oxidation: Formation of cinnamic acid derivatives.
Reduction: Formation of phenylpropanoate derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
4-{1-[4-(Cinnamoyloxy)phenyl]-1-methylethyl}phenyl 3-phenylacrylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound in cellular studies.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-{1-[4-(Cinnamoyloxy)phenyl]-1-methylethyl}phenyl 3-phenylacrylate involves its interaction with molecular targets such as enzymes and receptors. The cinnamoyloxy group can modulate enzyme activity, while the phenylacrylate moiety can interact with cellular receptors, influencing signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(Cinnamoyloxy)propyl 3-phenylacrylate
- 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 3-phenylacrylate
- 4-(2-Nonanoylcarbohydrazonoyl)phenyl 3-phenylacrylate
Uniqueness
4-{1-[4-(Cinnamoyloxy)phenyl]-1-methylethyl}phenyl 3-phenylacrylate stands out due to its unique structural combination of cinnamoyloxy and phenylacrylate groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C33H28O4 |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
[4-[2-[4-[(E)-3-phenylprop-2-enoyl]oxyphenyl]propan-2-yl]phenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C33H28O4/c1-33(2,27-15-19-29(20-16-27)36-31(34)23-13-25-9-5-3-6-10-25)28-17-21-30(22-18-28)37-32(35)24-14-26-11-7-4-8-12-26/h3-24H,1-2H3/b23-13+,24-14+ |
InChI Key |
LVNXEGVQTQFFHD-RNIAWFEPSA-N |
Isomeric SMILES |
CC(C1=CC=C(C=C1)OC(=O)/C=C/C2=CC=CC=C2)(C3=CC=C(C=C3)OC(=O)/C=C/C4=CC=CC=C4)C |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC(=O)C=CC2=CC=CC=C2)C3=CC=C(C=C3)OC(=O)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-({2-[(2-Chlorobenzoyl)oxy]-1-naphthyl}methyl)-2-naphthyl 2-chlorobenzoate](/img/structure/B10890643.png)
![1-(Bicyclo[2.2.1]hept-2-yl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B10890650.png)

![1-(4-Ethylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B10890665.png)
![methyl N-{[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)thio]acetyl}phenylalaninate](/img/structure/B10890671.png)

![N-benzyl-2-{2-bromo-6-ethoxy-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B10890684.png)
![N'~1~-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yliden)benzohydrazide](/img/structure/B10890691.png)
![(2E)-3-(3-{[(Z)-(8-methoxynaphthalen-1-yl)methylidene]amino}phenyl)prop-2-enoic acid](/img/structure/B10890693.png)
![2-oxo-2-phenylethyl 2-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoate](/img/structure/B10890701.png)
![(2E)-2-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-5-methyl-N-(2-methylphenyl)-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide](/img/structure/B10890724.png)
![N-({3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}carbamothioyl)-3,4-dimethylbenzamide](/img/structure/B10890728.png)
![3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-1-adamantanecarboxamide](/img/structure/B10890735.png)
![N-[2-(difluoromethoxy)-4-fluorophenyl]-2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)quinoline-4-carboxamide](/img/structure/B10890738.png)
